molecular formula C16H16N4O3 B2410476 Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate CAS No. 2319787-90-9

Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate

Cat. No.: B2410476
CAS No.: 2319787-90-9
M. Wt: 312.329
InChI Key: FUBLSBOXDJTYDD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an azetidine ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

methyl 2-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-15(22)13-6-3-2-5-12(13)14(21)20-9-11(10-20)19-16-17-7-4-8-18-16/h2-8,11H,9-10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBLSBOXDJTYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves multi-step organic reactions. . This reaction is efficient for synthesizing functionalized azetidines, which are then further modified to incorporate the pyrimidine and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyrimid

Biological Activity

Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Azetidine Ring : A four-membered ring that contributes to the compound's unique properties.
  • Pyrimidine Ring : Known for its biological significance, often involved in interactions with various biological targets.
  • Benzoate Group : Enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight279.30 g/mol
CAS Number2189498-67-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in disease pathways.
  • Receptor Modulation : Binding to receptors and modulating their activity, which could lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing pyrimidine and azetidine rings have shown activity against various bacterial strains, including antibiotic-resistant ones. This suggests that this compound may also possess similar antimicrobial properties.

Anticancer Potential

Preliminary studies have highlighted the potential anticancer activity of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. Further investigation into this compound's ability to inhibit cancer cell proliferation is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the pyrimidine ring can significantly affect binding affinity and selectivity for biological targets.
  • Ring Modifications : Alterations in the azetidine ring structure may enhance or reduce biological efficacy.

Case Studies and Research Findings

Several studies have explored compounds similar to this compound, providing insights into its potential applications:

  • Antimicrobial Studies : Compounds with similar structures demonstrated effective inhibition against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) as low as 2.0 µM .
  • Anticancer Research : Investigations into related pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro, suggesting that modifications could lead to new anticancer agents.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate?

Methodological Answer: A general approach involves coupling azetidine-3-amine derivatives with activated pyrimidinyl and benzoate precursors. For example, refluxing 3-(pyrimidin-2-ylamino)azetidine with methyl 2-(chlorocarbonyl)benzoate in a solvent like DMF or THF, using a base (e.g., triethylamine) to neutralize HCl byproducts. Characterization via 1H^1H-NMR can confirm the azetidine ring integration (δ ~3.5–4.5 ppm for azetidine protons) and ester carbonyl signals (δ ~3.8 ppm for OCH3_3) . IR spectroscopy can validate carbonyl stretches (1680–1720 cm1^{-1}) for both ester and amide groups .

Q. How can spectroscopic data (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : Key signals include the azetidine protons (δ 3.5–4.5 ppm, multiplet), pyrimidine aromatic protons (δ 8.0–8.5 ppm), and ester methyl group (δ 3.8 ppm, singlet).
  • 13C^{13}C-NMR : Peaks at ~165–170 ppm for carbonyl carbons (ester and amide) and ~155–160 ppm for pyrimidine C=N.
  • IR : Stretches at ~2200 cm1^{-1} (C≡N, if present in analogs) and ~1680 cm1^{-1} (C=O).
  • MS : Molecular ion peak (M+^+) should match the exact mass (e.g., calculated via tools like ChemDraw). Discrepancies may indicate impurities or isomerization .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Store the compound at –20°C in airtight, light-protected containers due to potential hydrolysis of the ester group or oxidation of the azetidine ring. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Degradation products (e.g., free benzoic acid) can be identified by shifts in retention times .

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Use a Dean-Stark trap for azetidine-amine coupling reactions to remove water and shift equilibrium toward product formation. Catalytic DMAP (4-dimethylaminopyridine) can enhance esterification efficiency. For pyrimidinyl substitution, microwave-assisted synthesis (80–100°C, 30 min) may improve yields compared to traditional reflux .

Q. What chromatographic methods are suitable for purification?

Methodological Answer: Flash chromatography with silica gel (ethyl acetate/hexane, 1:1 to 3:1 gradient) effectively separates polar byproducts. For challenging separations (e.g., diastereomers), use preparative HPLC with a chiral column (Chiralpak IA, isocratic elution with hexane:isopropanol 90:10) .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer: SHELXL (via Olex2 interface) refines small-molecule X-ray data by modeling disorder in the azetidine ring using PART instructions. For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) improve accuracy. Twinning (common in azetidine derivatives) is addressed via TWIN/BASF commands. Validate refinement with R1_1/wR2_2 residuals and Hirshfeld surface analysis .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer: Perform molecular docking (AutoDock Vina) against targets like kinase domains (e.g., EGFR), using the azetidine-pyrimidine core as a hinge-binding motif. MD simulations (GROMACS, 100 ns) assess binding stability. QSAR models (DRAGON descriptors) correlate substituent effects (e.g., ester vs. carboxylate) with IC50_{50} values .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (e.g., –CN on pyrimidine) activate the azetidine nitrogen for Buchwald–Hartwig amination. Hammett plots (σpara_para) quantify substituent effects on reaction rates. For Suzuki couplings, DFT calculations (B3LYP/6-31G*) predict regioselectivity at the benzoate ring’s ortho position .

Q. What strategies resolve contradictions in biological assay data (e.g., IC50_{50}50​ variability)?

Methodological Answer: Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 72 hr incubation). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding. Statistical tools (Grubbs’ test) identify outliers. If discrepancies persist, probe off-target effects via kinome-wide profiling .

Q. How can NMR crystallography validate hydrogen-bonding networks in the solid state?

Methodological Answer: Combine 1H^1H-13C^{13}C CP/MAS NMR with XRD to resolve H-bonding between the pyrimidine N–H and ester carbonyl. GIPAW (CASTEP) calculations predict chemical shifts (<1 ppm error). Discrepancies suggest dynamic disorder or proton tautomerism .

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